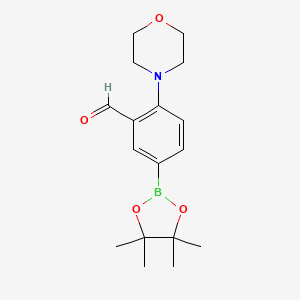

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds . The morpholino group enhances solubility in polar organic solvents and may modulate electronic effects on the aromatic ring. Applications span pharmaceutical intermediates, agrochemicals, and materials science due to its dual functionality.

Properties

IUPAC Name |

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-20)19-7-9-21-10-8-19/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJDNKARIRRHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138869 | |

| Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096330-23-1 | |

| Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a morpholine group.

Formylation: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced onto the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. This reaction is widely utilized in medicinal chemistry for constructing biaryl systems.

Key Reaction Parameters

Mechanistic Notes

-

The boronic ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the biaryl product .

-

Optimal yields require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis .

Reductive Amination

The aldehyde group reacts with primary or secondary amines to form imines, which are reduced to secondary or tertiary amines.

Reported Protocol

-

Reagent : Sodium triacetoxyborohydride (STAB)

-

Solvent : 1,4-Dioxane or DCM

Mechanism

This method is employed to introduce morpholine-containing pharmacophores .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with Grignard reagents, organozinc compounds, or cyanide ions.

Example

Such reactions are foundational in constructing chiral alcohols but require careful moisture control .

Oxidation and Protection

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Protection : Formation of acetals (e.g., with ethylene glycol) protects the aldehyde during boronic ester transformations .

Comparative Reactivity of Structural Analogs

Stability Considerations

-

Boronic Ester : Susceptible to hydrolysis in protic solvents; stable in anhydrous dioxane or THF .

-

Aldehyde : Prone to oxidation; store under inert gas at 2–8°C .

This compound’s dual functionality makes it a versatile intermediate in synthesizing bioactive molecules and materials. Further studies are needed to explore its catalytic asymmetric reactions and in vivo stability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-morpholino benzaldehyde compounds exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the reactivity and selectivity of these compounds towards cancer cells. For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Drug Development

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can lead to the development of new drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The morpholino group is particularly beneficial for enhancing solubility and bioavailability .

Organic Synthesis

Building Block for Boron Chemistry

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is utilized as a versatile building block in boron chemistry. It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are significant in the synthesis of agrochemicals and pharmaceuticals . The presence of the dioxaborolane unit allows for efficient carbon-carbon bond formation under mild conditions.

Functionalization Reactions

The compound can be further functionalized to create a variety of derivatives with tailored properties. For example, it can undergo nucleophilic substitutions or electrophilic additions to introduce different functional groups that enhance its reactivity and application potential .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. The boron-containing moiety can facilitate the formation of boron-containing polymers with unique electronic and optical properties. These materials are promising for applications in organic electronics and photonics .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Anticancer Activity Study (2023) | Demonstrated significant inhibition of cancer cell proliferation using modified benzaldehyde derivatives. | Potential development of new anticancer agents. |

| Organic Synthesis Research (2024) | Successfully used in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. | Application in pharmaceutical synthesis and material sciences. |

| Polymer Development (2024) | Developed boron-containing polymers with enhanced conductivity and stability. | Use in organic electronics and photonic devices. |

Mechanism of Action

The mechanism of action of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on the specific reactions it undergoes. For example:

In Suzuki-Miyaura Cross-Coupling: The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.

In Biological Systems: If used as a bioactive molecule, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.

Comparison with Similar Compounds

Structural and Functional Differences

- Morpholino vs. This group also improves solubility in aprotic solvents (e.g., DMF, THF), critical for homogeneous reaction conditions .

- Aldehyde Reactivity: All benzaldehyde derivatives share a reactive aldehyde group for nucleophilic additions (e.g., formation of imines or hydrazones). However, steric hindrance from the morpholino group in the target compound may reduce reaction rates compared to less bulky analogs like 3-methoxy or 2-hydroxy derivatives .

- Boronate Stability: Electron-withdrawing groups (e.g., fluoro in ) decrease boronate stability under basic conditions, whereas electron-donating groups (morpholino, methoxy) enhance stability.

Biological Activity

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22BNO3

- Molecular Weight : 286.17 g/mol

- CAS Number : 1246439-43-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in signaling pathways. Notably, it has been linked to the inhibition of mixed lineage kinase 3 (MLK3), which plays a role in neuroprotection and cell survival pathways.

Key Findings from Research Studies

- Neuroprotective Effects : Studies have shown that compounds inhibiting MLK3 can protect against neurodegenerative conditions such as Parkinson’s disease. The inhibition of MLK3 was associated with reduced cell death in neuronal cultures exposed to neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium) .

- Cell Viability : In vitro assays demonstrated that this compound could enhance the viability of mouse splenocytes under stress conditions induced by recombinant PD-1/PD-L1 interactions. This suggests a potential role in immune modulation .

- Kinase Inhibition : The compound's ability to inhibit kinases such as MLK3 may also influence downstream signaling pathways like JNK (c-Jun N-terminal kinase), which is critical for cell survival and apoptosis .

Case Studies and Experimental Data

A summary of relevant experimental data is presented in the table below:

Safety and Toxicology

The safety profile of this compound indicates potential skin and eye irritation upon exposure. It is classified under health hazards with precautionary measures recommended for handling .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.